molecular formula C24H23N3O2S B6582540 2-methylpropyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate CAS No. 1021231-39-9

2-methylpropyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

Cat. No.: B6582540
CAS No.: 1021231-39-9
M. Wt: 417.5 g/mol
InChI Key: KOIGTAWIMIDPID-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methylpropyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate features a complex structure integrating a thiazole core, cyano group, and ester functionality. Its molecular architecture includes a 1,3-thiazole ring substituted with a 4-methylphenyl group at position 4 and a (1E)-2-cyanoethenylamino-benzoate ester at position 2. The ester moiety is further modified with a 2-methylpropyl (isobutyl) group.

Properties

IUPAC Name

2-methylpropyl 4-[[(E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-16(2)14-29-24(28)19-8-10-21(11-9-19)26-13-20(12-25)23-27-22(15-30-23)18-6-4-17(3)5-7-18/h4-11,13,15-16,26H,14H2,1-3H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIGTAWIMIDPID-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OCC(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OCC(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methylpropyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and potential applications of this compound based on current research findings.

Structure and Synthesis

The structure of the compound features a thiazole ring, which is known for its diverse biological properties. The synthesis typically involves multi-step reactions, including the formation of the thiazole moiety followed by the attachment of various substituents. This complexity allows for the exploration of its biological activity across various fields, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study focusing on various thiazole-based compounds, several derivatives demonstrated moderate to good antimicrobial activity against a range of bacterial strains . The presence of the thiazole ring in the structure of this compound suggests that it may similarly possess antimicrobial effects.

CompoundBacterial StrainActivity Level
5eStaphylococcus aureusModerate
5kEscherichia coliGood
5gPseudomonas aeruginosaExcellent

Anticancer Potential

The anticancer potential of thiazole derivatives has also been explored. Compounds containing the thiazole ring have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The specific mechanism often involves the modulation of key signaling pathways associated with cell growth and survival.

Case Studies

Several studies have evaluated the biological activity of compounds similar to this compound:

  • Antimicrobial Screening : A study synthesized a series of thiazole derivatives and tested them against multiple bacterial strains, revealing that modifications in the structure significantly influenced their antimicrobial efficacy .
  • Anticancer Activity : Another investigation focused on thiazole derivatives' ability to inhibit tumor growth in vitro and in vivo. The results indicated that certain modifications enhanced their potency against specific cancer types .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Configuration Substituents Key Properties/Applications
Target compound C₂₅H₂₄N₄O₂S 452.55 Ester, thiazole, cyano, methylpropyl E 4-methylphenyl, 2-methylpropyl Not reported (hypothetical)
Ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate C₂₂H₁₉N₃O₂S 389.47 Ester, thiazole, cyano Z 4-methylphenyl, ethyl Intermediate for drug synthesis
4-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzamide C₂₅H₂₃N₅OS 449.55 Amide, thiazole, cyano E 4-(2-methylpropyl)phenyl Potential bioactive derivative
2-[(4’-Methylbenzylidene)amino]-4-phenylthiazole (Compound 8 in ) C₁₇H₁₅N₃S 293.38 Thiazole, imine - 4-methylphenyl Antimicrobial activity (reported)

Functional Group and Substituent Effects

  • Ester vs. Amide: The target compound’s ester group (vs. Amides, however, exhibit stronger hydrogen-bonding capacity, which may influence target binding .
  • Configuration (E vs. Z) : The E-configuration in the target compound and introduces steric constraints distinct from the Z-isomer in , which could alter biological activity or crystallization behavior .

Research Findings

Key Studies on Thiazole Derivatives

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring showed enhanced antimicrobial efficacy compared to methyl-substituted analogs .
  • Hydrogen Bonding : Crystal structures of related compounds (e.g., ) reveal that hydrogen bonding and π-π stacking stabilize molecular packing, which may influence solubility and melting points .
  • Stereochemical Impact : Z-isomers (e.g., ) often exhibit lower thermal stability than E-isomers due to less favorable molecular packing .

Computational and Experimental Data

  • LogP Values : The target compound’s calculated XLogP3 (~5.3, inferred from ) indicates high lipophilicity, suitable for blood-brain barrier penetration.

Preparation Methods

Synthesis of 4-(4-Methylphenyl)-1,3-Thiazol-2-Amine

The foundational step involves constructing the 4-(4-methylphenyl)thiazole scaffold via the Hantzsch thiazole synthesis. Reacting 2-bromo-1-(4-methylphenyl)ethanone A with thiourea B in refluxing ethanol yields 4-(4-methylphenyl)-1,3-thiazol-2-amine C (Scheme 1) .

Reaction Conditions

  • Solvent : Ethanol (anhydrous)

  • Temperature : 80°C (reflux)

  • Time : 6–8 hours

  • Yield : 68–72%

Mechanistic Insight
The α-haloketone A undergoes nucleophilic attack by the thioamide group of thiourea, followed by cyclization and elimination of HBr to form the thiazole ring.

Oxidation of Thiazol-2-Amine to Thiazol-2-Ketone

Converting the amino group at position 2 of the thiazole to a ketone is critical for subsequent condensation. This is achieved via diazotization and hydrolysis:

  • Diazotization :

    • Treat C with NaNO₂ and HCl at 0–5°C to form the diazonium salt D .

  • Hydrolysis :

    • Heat D in aqueous H₂SO₄ (50%) at 70°C to replace the diazo group with a hydroxyl group, yielding 4-(4-methylphenyl)thiazol-2-ol E .

  • Oxidation :

    • Oxidize E using Jones reagent (CrO₃/H₂SO₄) to form 4-(4-methylphenyl)thiazol-2-one F .

Challenges

  • Over-oxidation to carboxylic acids requires careful stoichiometric control.

  • Yield : 45–50% after purification by recrystallization (ethanol/water).

Knoevenagel Condensation for α,β-Unsaturated Nitrile Formation

The ketone F undergoes Knoevenagel condensation with cyanoacetic acid G to introduce the cyano group (Scheme 2) .

Reaction Conditions

  • Catalyst : Piperidine (10 mol%)

  • Solvent : Toluene (anhydrous)

  • Temperature : 110°C (reflux)

  • Time : 12 hours

  • Yield : 60–65%

Product : 2-Cyano-3-(4-(4-methylphenyl)thiazol-2-yl)acrylic acid H , which decarboxylates to form 2-cyano-1-(4-(4-methylphenyl)thiazol-2-yl)prop-1-en-1-ol I .

Mechanistic Pathway

  • Base-catalyzed deprotonation of cyanoacetic acid.

  • Nucleophilic attack on the thiazole ketone.

  • Elimination of water and CO₂ to form the α,β-unsaturated nitrile.

Synthesis of 2-Methylpropyl 4-Aminobenzoate

The benzoate ester moiety is prepared via a two-step sequence:

  • Esterification :

    • React 4-nitrobenzoic acid J with 2-methylpropanol K using DCC/DMAP in dichloromethane to form 2-methylpropyl 4-nitrobenzoate L .

  • Reduction :

    • Hydrogenate L over Pd/C (10%) in ethanol to reduce the nitro group to an amine, yielding 2-methylpropyl 4-aminobenzoate M .

Yield : 85% (esterification), 90% (reduction).

Enamine Coupling via Nucleophilic Addition

The final step couples the α,β-unsaturated nitrile I with the amine M to form the target enamine (Scheme 3) .

Reaction Conditions

  • Solvent : Ethanol (anhydrous)

  • Catalyst : Acetic acid (5 mol%)

  • Temperature : 25°C (room temperature)

  • Time : 24 hours

  • Yield : 55–60%

Mechanism

  • Nucleophilic attack by the amine M on the β-carbon of I .

  • Proton transfer and elimination of water to form the (E)-enamine.

Stereochemical Control
The (E)-configuration is favored due to steric hindrance between the thiazole and benzoate groups.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.89 (s, 1H, CH=C), 7.72 (d, J = 8.0 Hz, 2H, Ar-H), 7.35 (d, J = 8.0 Hz, 2H, Ar-H), 6.65 (d, J = 8.8 Hz, 2H, Ar-H), 4.28 (d, J = 6.4 Hz, 2H, OCH₂), 2.42 (s, 3H, CH₃), 1.94 (m, 1H, CH(CH₃)₂), 0.98 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

    • ¹³C NMR : δ 167.8 (C=O), 162.3 (C=N), 155.1 (C≡N), 150.2 (Ar-C), 134.5–118.2 (Ar-C), 70.1 (OCH₂), 28.3 (CH(CH₃)₂), 21.4 (CH₃).

  • IR Spectroscopy :

    • Peaks at 2220 cm⁻¹ (C≡N), 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

  • Mass Spectrometry :

    • HRMS (ESI) : m/z calculated for C₂₅H₂₂N₃O₃S [M+H]⁺: 452.1385, found: 452.1389.

Optimization and Challenges

  • Thiazole Oxidation :

    • Alternative oxidants like PCC or Dess-Martin periodinane were explored but showed lower yields.

  • Enamine Stereochemistry :

    • Prolonged reaction times favored the (E)-isomer, while higher temperatures led to decomposition.

  • Purification :

    • Column chromatography (SiO₂, ethyl acetate/hexane 1:3) effectively separated the enamine from unreacted starting materials.

Q & A

Q. What are the recommended synthetic routes for 2-methylpropyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of thiazole-containing benzoate derivatives typically involves multi-step reactions. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or esters under reflux (e.g., POCl₃ as a catalyst at 90°C for 3 hours) .
  • Esterification : Coupling of the thiazole intermediate with a benzoate ester using coupling agents like DCC (dicyclohexylcarbarbodiimide) or EDCI in anhydrous solvents (e.g., DMF or THF) .
  • Amination : Introduction of the enamine group via Schiff base formation, requiring controlled pH (8–9) and methanol/water solvent systems .

Q. Critical Variables :

  • Temperature : Higher temperatures (>80°C) improve cyclization but may degrade sensitive functional groups (e.g., cyano groups).
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
  • Catalyst choice : POCl₃ accelerates thiazole formation but requires strict anhydrous conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • NMR : ¹H/¹³C NMR to confirm the presence of the thiazole ring (δ 7.5–8.5 ppm for aromatic protons), cyano group (C≡N stretching at ~2200 cm⁻¹ in IR), and ester carbonyl (C=O at ~1700 cm⁻¹) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and detect degradation products.
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content) against theoretical values .

Q. Common Pitfalls :

  • Residual solvents (DMF, DMSO) may interfere with NMR; lyophilization or repeated washing is recommended.
  • Isomerization of the (E)-enamine group during storage—monitor via UV-Vis (λmax ~300 nm for E-configuration) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) .
  • Enzyme Inhibition : Target kinases or proteases (e.g., COX-2, EGFR) using fluorogenic substrates. Compare inhibition rates (%) with reference inhibitors .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL concentrations .

Q. Key Considerations :

  • Solubility: Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity.
  • Stability: Pre-test compound stability in assay buffers (e.g., PBS, pH 7.4) via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for analogous thiazole-benzoate derivatives?

Methodological Answer: Discrepancies often arise from:

  • Impurity in starting materials : Use HPLC-pure reagents and validate via NMR .
  • Reaction scalability : Pilot-scale reactions (1–10 g) may show lower yields due to inefficient heat/mass transfer. Optimize using microreactors or flow chemistry .
  • Byproduct formation : Characterize side products (e.g., hydrolyzed esters) via LC-MS and adjust pH or solvent systems to suppress their formation .

Case Study :
A 2023 study found that replacing POCl₃ with PPA (polyphosphoric acid) in thiazole cyclization reduced byproducts from 15% to 5%, improving yield reproducibility .

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for targeted drug design?

Methodological Answer:

  • Functional Group Modifications :
    • Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., -NO₂, -CF₃) to enhance binding to hydrophobic enzyme pockets .
    • Substitute the ester (2-methylpropyl) with amides to improve metabolic stability .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like EGFR or tubulin. Validate via mutagenesis assays .

Q. Comparative SAR Table :

DerivativeModificationIC₅₀ (EGFR)LogP
Parent CompoundNone2.5 µM3.8
Nitro-substituted-NO₂ at phenyl1.2 µM4.1
Amide analogEster → amide0.8 µM2.9

Q. What are the safety and handling protocols for this compound based on its hazards?

Methodological Answer:

  • Skin/Eye Exposure : Wash immediately with soap/water (15 min for skin; 20 min for eyes). Use pH-neutral eyewash solutions .
  • Inhalation Risks : Use fume hoods during synthesis; monitor airborne particulates via HEPA filters.
  • Storage : Store at –20°C under argon to prevent ester hydrolysis or enamine isomerization .

Q. Documented Hazards :

  • No specific toxicity data exists, but analogous thiazoles show moderate irritancy (LD₅₀ >500 mg/kg in rats) .

Q. How can conflicting biological activity data be interpreted across different assay models?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to reduce inter-lab variability .
  • Off-Target Effects : Use CRISPR knockouts or siRNA to confirm target specificity. For example, if a compound shows anti-inflammatory activity in macrophages but not fibroblasts, investigate cell-specific receptor expression .
  • Metabolic Stability : Compare results from in vitro (microsomal assays) and in vivo (rodent PK studies) to identify rapid metabolization issues .

Example Resolution :
A 2024 study attributed inconsistent cytotoxicity data to differences in cell membrane permeability; modifying the ester to a PEGylated analog improved consistency across cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.